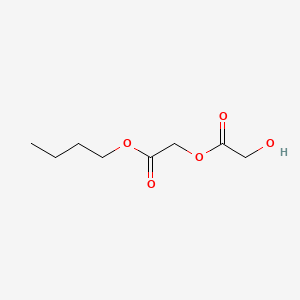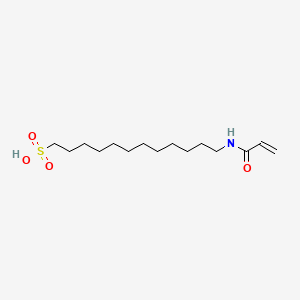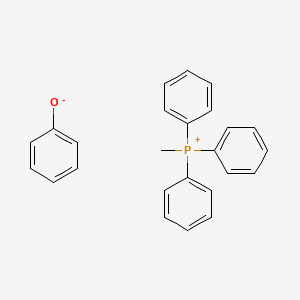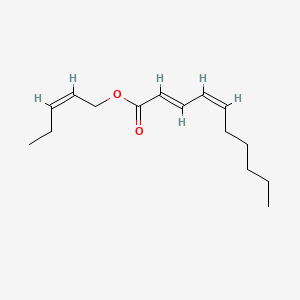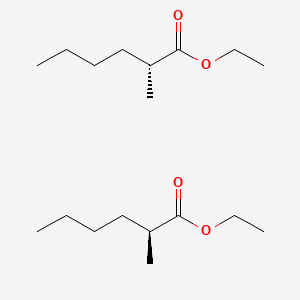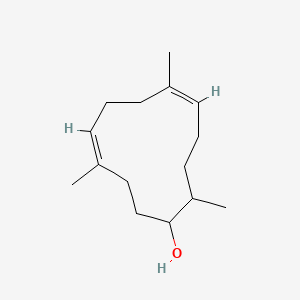
2,6,10-Trimethyl-5,9-cyclododecadien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10-Trimethyl-5,9-cyclododecadien-1-ol is an organic compound with the molecular formula C15H26O. It is a cyclododecadienol, which means it contains a twelve-membered ring with two double bonds and a hydroxyl group. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethyl-5,9-cyclododecadien-1-ol typically involves the cyclization of linear precursors followed by functional group modifications.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. These methods often use metal catalysts to facilitate the cyclization and functionalization steps, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6,10-Trimethyl-5,9-cyclododecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated cyclododecanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products
Oxidation: Formation of 2,6,10-Trimethyl-5,9-cyclododecadien-1-one.
Reduction: Formation of 2,6,10-Trimethylcyclododecane.
Substitution: Formation of 2,6,10-Trimethyl-5,9-cyclododecadien-1-chloride or bromide.
Scientific Research Applications
2,6,10-Trimethyl-5,9-cyclododecadien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6,10-Trimethyl-5,9-cyclododecadien-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. In biological systems, it may interact with enzymes and receptors, modulating their activities and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2,6,10-Trimethyl-5,9-undecadienal: Similar structure but with an aldehyde group instead of a hydroxyl group.
Cyclododeca-5,9-dien-1-ol, 2-methyl-: Similar ring structure but with different substituents.
Uniqueness
2,6,10-Trimethyl-5,9-cyclododecadien-1-ol is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and the study of its biological activities .
Properties
CAS No. |
85866-12-2 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(4Z,8Z)-4,8,12-trimethylcyclododeca-4,8-dien-1-ol |
InChI |
InChI=1S/C15H26O/c1-12-6-4-7-13(2)10-11-15(16)14(3)9-5-8-12/h7-8,14-16H,4-6,9-11H2,1-3H3/b12-8-,13-7- |
InChI Key |
MLYZWHCGBPQVKA-SVGXSMIJSA-N |
Isomeric SMILES |
CC1CC/C=C(\CC/C=C(\CCC1O)/C)/C |
Canonical SMILES |
CC1CCC=C(CCC=C(CCC1O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


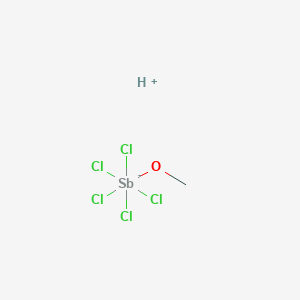
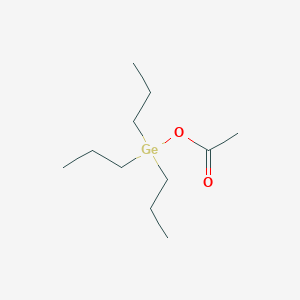
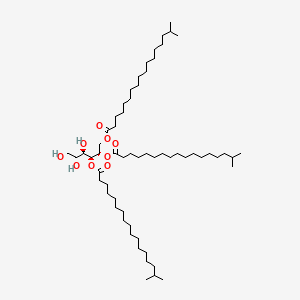
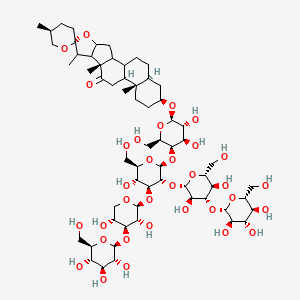
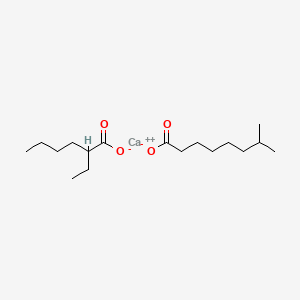
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)

